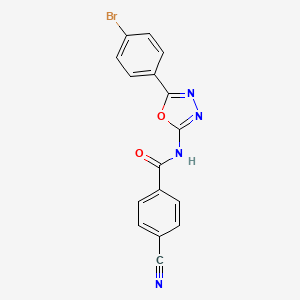
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide” is a complex organic compound. It contains a bromophenyl group, an oxadiazole ring, and a cyanobenzamide moiety. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the oxadiazole ring, and the cyanobenzamide moiety. These groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The bromophenyl group could potentially undergo further halogenation reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity. The oxadiazole ring might contribute to the compound’s stability and resistance to metabolism in biological systems .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on derivatives of 1,3,4-oxadiazole, which share a core structure with N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, indicates significant antimicrobial properties. These compounds have been synthesized and characterized, showing activity against various strains of bacteria and fungi. For example, Kaneria et al. (2016) synthesized compounds characterized by 1H NMR, IR, and Mass spectroscopy and screened for their antimicrobial activity, demonstrating their potential in combating microbial infections Kaneria et al., 2016.
Anticancer Activity
The structure of 1,3,4-oxadiazoles has been explored for anticancer applications, with various studies investigating their potential as apoptosis inducers and tumor growth inhibitors. For instance, Cai et al. (2006) discussed the use of a chemical genetics approach for the discovery of apoptosis inducers, including structures similar to N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, identifying potential anticancer agents and molecular targets Cai, Drewe, & Kasibhatla, 2006.
Enzyme Modulation
The synthesized compounds containing the 1,3,4-oxadiazole moiety have shown effects on the activities of various enzymes, indicating their potential in modulating biological pathways. Tomi, Al-qaisi, and Al-Qaisi (2010) investigated the effects of bis-1,3,4-oxadiazole compounds on transferase enzyme activities, revealing their ability to activate or inhibit these enzymes, suggesting a potential role in therapeutic applications targeting specific metabolic or signaling pathways Tomi, Al-qaisi, & Al-Qaisi, 2010.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study and development of new compounds like “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide” could lead to the discovery of new drugs or materials. Future research could focus on exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action .
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKFIOBJYIWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

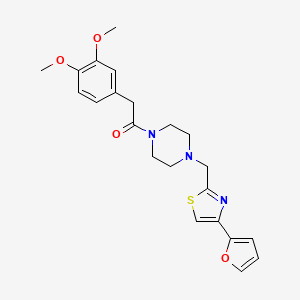
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2678778.png)
![2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2678781.png)
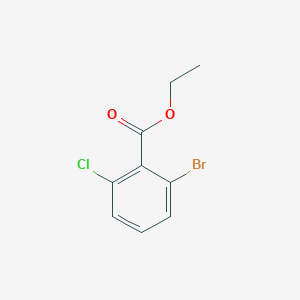
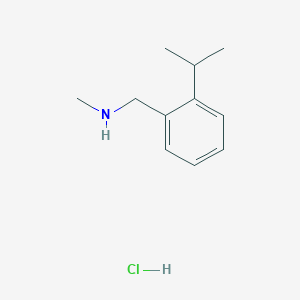

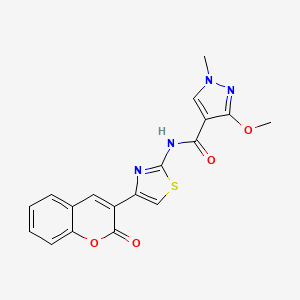
![1-{1-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]piperidin-3-yl}piperazin-2-one hydrochloride](/img/structure/B2678790.png)
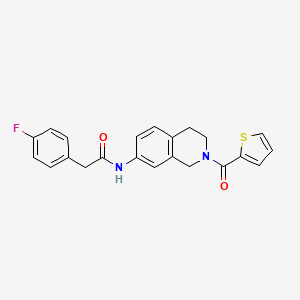
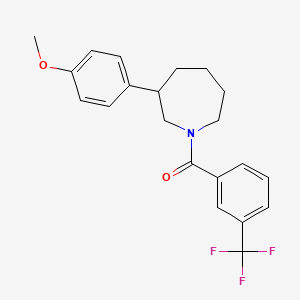
![N-(1-cyanocyclohexyl)-N-methyl-2-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2678795.png)
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)
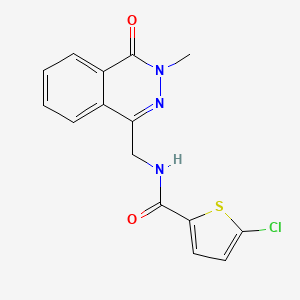
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)